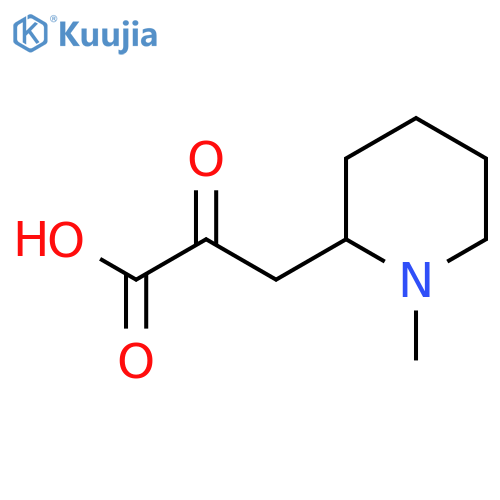Cas no 2229536-75-6 (3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid)

2229536-75-6 structure
商品名:3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid
- 2229536-75-6
- EN300-1785514
-
- インチ: 1S/C9H15NO3/c1-10-5-3-2-4-7(10)6-8(11)9(12)13/h7H,2-6H2,1H3,(H,12,13)
- InChIKey: GTRWPXUCATWOES-UHFFFAOYSA-N
- ほほえんだ: O=C(C(=O)O)CC1CCCCN1C
計算された属性
- せいみつぶんしりょう: 185.10519334g/mol
- どういたいしつりょう: 185.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.7
- トポロジー分子極性表面積: 57.6Ų
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1785514-5.0g |
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid |
2229536-75-6 | 5g |
$2525.0 | 2023-05-26 | ||
| Enamine | EN300-1785514-10.0g |
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid |
2229536-75-6 | 10g |
$3746.0 | 2023-05-26 | ||
| Enamine | EN300-1785514-1g |
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid |
2229536-75-6 | 1g |
$871.0 | 2023-09-19 | ||
| Enamine | EN300-1785514-0.5g |
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid |
2229536-75-6 | 0.5g |
$836.0 | 2023-09-19 | ||
| Enamine | EN300-1785514-0.25g |
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid |
2229536-75-6 | 0.25g |
$801.0 | 2023-09-19 | ||
| Enamine | EN300-1785514-0.1g |
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid |
2229536-75-6 | 0.1g |
$767.0 | 2023-09-19 | ||
| Enamine | EN300-1785514-2.5g |
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid |
2229536-75-6 | 2.5g |
$1707.0 | 2023-09-19 | ||
| Enamine | EN300-1785514-5g |
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid |
2229536-75-6 | 5g |
$2525.0 | 2023-09-19 | ||
| Enamine | EN300-1785514-10g |
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid |
2229536-75-6 | 10g |
$3746.0 | 2023-09-19 | ||
| Enamine | EN300-1785514-1.0g |
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid |
2229536-75-6 | 1g |
$871.0 | 2023-05-26 |
3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid 関連文献
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Xiaodan Ouyang,Yaping Cha,Wen Li,Chaoyi Zhu,Muzi Zhu,Shuang Li,Min Zhuo,Shaobin Huang,Jianjun Li RSC Adv., 2019,9, 30171-30181
2229536-75-6 (3-(1-methylpiperidin-2-yl)-2-oxopropanoic acid) 関連製品
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
